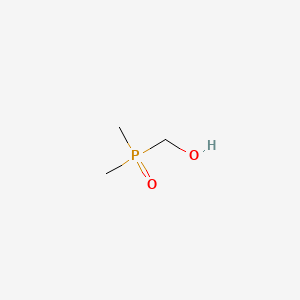
(Dimethylphosphinyl)methanol
Vue d'ensemble
Description
“(Dimethylphosphinyl)methanol” is a chemical compound with the molecular formula C3H9O2P . It is used in various chemical reactions and has several physical and chemical properties .
Molecular Structure Analysis
The molecular structure of “this compound” consists of carbon ©, hydrogen (H), oxygen (O), and phosphorus (P) atoms . The exact structure and arrangement of these atoms can be found in chemical databases .Physical And Chemical Properties Analysis
“this compound” has several physical and chemical properties, including its molecular weight and density . More detailed properties can be found in chemical databases .Applications De Recherche Scientifique
Carbon Dioxide to Methanol Conversion
Research has demonstrated the conversion of carbon dioxide to methanol via tandem catalysis involving dimethylamine and a homogeneous ruthenium complex, which proceeds under basic conditions. The dimethylamine is believed to interact with CO2, forming dimethylammonium dimethylcarbamate and intercepting intermediate formic acid to generate dimethylformamide, leading to high conversion rates of CO2 to a mixture of CH3OH and dimethylformamide (Nomaan M. Rezayee, Chelsea A. Huff, M. Sanford, 2015).
Synthesis of Dimethyl Ether
A computational study based on ab initio Molecular Dynamics suggested a novel synthesis route for dimethyl ether from liquid methanol through the application of strong electric fields, showing impressive catalytic effects afforded by the field and indicating that dimethyl ether synthesis could potentially be achieved experimentally (G. Cassone, F. Pietrucci, F. Saija, F. Guyot, J. Šponer, J. Šponer, A. M. Saitta, 2017).
Chemical Recycling of CO2
Chemical recycling of carbon dioxide into methanol or dimethyl ether represents a significant aspect of the proposed Methanol Economy, where CO2 from various sources can be captured and converted through reductive hydrogenative conversion, using any available energy source for hydrogen production (G. Olah, A. Goeppert, G. Prakash, 2009).
Methanol Synthesis Catalysts
Studies on methanol synthesis catalysts, such as Cu-Zn-Al based catalysts, have shown their effectiveness in the direct synthesis of dimethyl ether using H-ferrierite as a dehydration component, highlighting the influence of catalyst preparation conditions and the presence of promoters like zirconium on catalytic activity (J. Flores, Daniela Peixoto, L. G. Appel, R. Avillez, M. I. P. Silva, 2011).
Safety and Hazards
Mécanisme D'action
Target of Action
(Dimethylphosphinyl)methanol, also known as HYDROXYMETHYL -DIMETHYLPHOSPHINOXIDE
Mode of Action
It’s known that phosphorus compounds can act as inhibitors or activators of enzymes, affecting their activity and altering biochemical processes . The specific interactions of this compound with its targets would depend on the nature of the target molecules and the biochemical context.
Propriétés
IUPAC Name |
dimethylphosphorylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O2P/c1-6(2,5)3-4/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOKIVVUNQCMJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207220 | |
| Record name | (Dimethylphosphinyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5850-00-0 | |
| Record name | 1-(Dimethylphosphinyl)methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5850-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Dimethylphosphinyl)methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005850000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Dimethylphosphinyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (dimethylphosphinyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.948 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



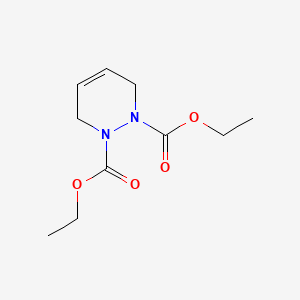
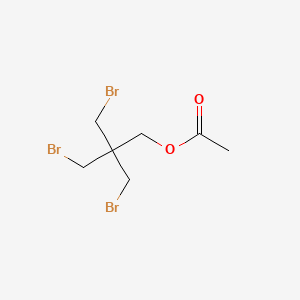
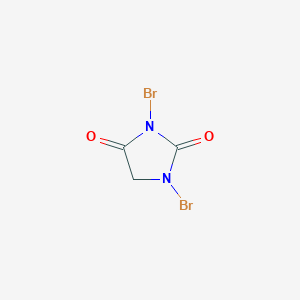

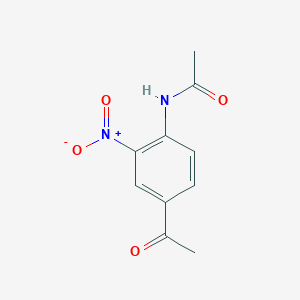
![1-[4-Methyl-2-(1-piperidinyl)-5-pyrimidinyl]ethanone](/img/structure/B1606712.png)
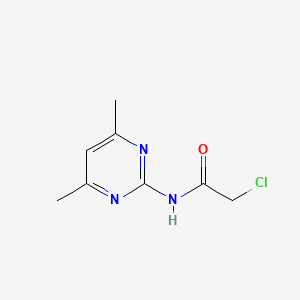

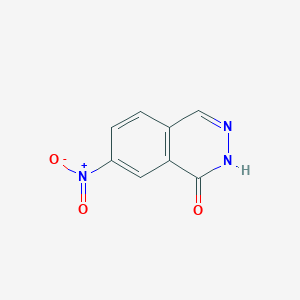

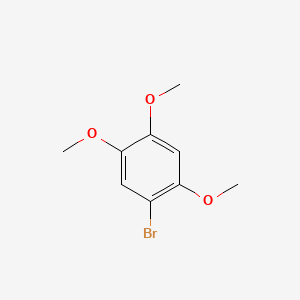
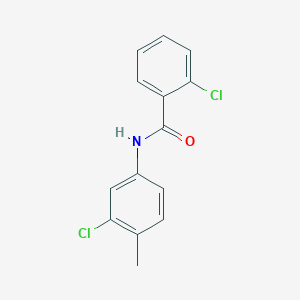
![7-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1606724.png)
